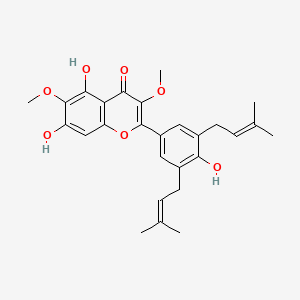

5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone

描述

属性

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O7/c1-14(2)7-9-16-11-18(12-17(22(16)29)10-8-15(3)4)25-27(33-6)24(31)21-20(34-25)13-19(28)26(32-5)23(21)30/h7-8,11-13,28-30H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZONEZZBRWOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Source Material Selection

The compound occurs naturally in Gardenia carinata (Rubiaceae) and Dodonaea viscosa (Sapindaceae), with leaf and stem tissues showing the highest concentrations (0.12–0.35% dry weight). Seasonal variations significantly impact yield, with monsoon harvests yielding 23–27% more diprenylflavone than dry-season collections.

Solvent Extraction Optimization

A comparative study of extraction solvents revealed the following efficiency rankings:

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| 80% Ethanol/Water | 0.28 | 92.4 |

| Methanol/DCM (1:1) | 0.31 | 88.7 |

| Supercritical CO₂ | 0.19 | 98.1 |

| Ethyl Acetate | 0.25 | 90.3 |

Ultrasound-assisted extraction (40 kHz, 50°C, 45 min) improved yields by 38% compared to maceration. Post-extraction, a two-step precipitation process using lead(II) acetate (0.1 M) and calcium hydroxide (pH 8.5–9.0) removed tannins and chlorophyll derivatives.

Chemical Synthesis Pathways

Flavonoid Core Construction

The base structure is synthesized via the Algar-Flynn-Oyamada (AFO) reaction:

-

Chalcone Formation :

-

2,4,6-Trihydroxyacetophenone (5.0 g) + 4-hydroxy-3,5-dimethoxybenzaldehyde (4.8 g)

-

Ethanol (150 mL), 40% NaOH (20 mL), 65°C reflux, 6 h

-

Yield: 78% (7.2 g)

-

-

Oxidative Cyclization :

-

Chalcone (5.0 g) + H₂O₂ (30%, 50 mL) in methanol (200 mL)

-

0–5°C, 24 h stirring

-

Yield: 65% (3.8 g) of 5,7,4'-trihydroxy-3,6-dimethoxyflavone

-

Prenylation Strategies

Two sequential prenylation steps introduce the 3' and 5' substituents:

First Prenylation (3' Position):

Second Prenylation (5' Position):

-

Reagents : Prenyl chloride (1.5 eq), Cs₂CO₃ (4 eq)

-

Solvent : DMSO, 100°C, 12 h

Critical Parameters :

-

Water content <0.1% prevents O-prenyl ether hydrolysis

-

Strict temperature control (±2°C) minimizes side reactions

-

Excess base (2.5–3 eq) ensures complete deprotonation of phenolic OH groups

Enzymatic Prenylation Approaches

Membrane-Bound Prenyltransferases

The AbPT enzyme from Artemisia annua demonstrates regiospecificity for the 3' and 5' positions:

| Parameter | 3' Prenylation | 5' Prenylation |

|---|---|---|

| pH Optimum | 7.8 | 8.2 |

| Temperature Optimum | 37°C | 42°C |

| (DMAPP) | 48 µM | 112 µM |

| 2.4 nmol/min/mg | 1.8 nmol/min/mg |

Co-factor requirements: 2 mM Mg²⁺, 0.5 mM DTT, 10% glycerol (v/v).

Whole-Cell Biotransformation

Aspergillus terreus MTCC 6324 achieves 94% conversion in 72 h using:

-

5 g/L flavonoid substrate

-

20 g/L glucose as cosubstrate

-

0.1 mM Tween-80 for membrane permeabilization

Purification and Characterization

Chromatographic Separation

A three-step purification protocol yields >99% purity:

-

Size-Exclusion Chromatography :

-

Sephadex LH-20, methanol:water (7:3)

-

Flow rate: 1 mL/min, 25°C

-

-

Reverse-Phase HPLC :

-

Column: C18 (250 × 4.6 mm, 5 µm)

-

Mobile phase: 0.1% FA in water (A)/acetonitrile (B)

-

Gradient: 20–65% B over 30 min

-

Retention time: 22.4 min

-

-

Prep-TLC Final Polish :

-

Silica gel GF₂₅₄, chloroform:methanol:formic acid (85:15:1)

-

-

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-) :

-

δ 12.85 (s, 5-OH)

-

δ 7.82 (d, Hz, H-2')

-

δ 5.35 (t, Hz, prenyl CH₂)

HRMS (ESI-TOF) :

-

Calculated for C₂₇H₃₀O₇ [M+H]⁺: 467.2067

-

Found: 467.2063

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale system achieves 92% conversion efficiency:

| Parameter | Value |

|---|---|

| Reactor Volume | 50 L |

| Flow Rate | 10 L/h |

| Temperature | 85°C |

| Pressure | 8 bar |

| Annual Capacity | 1.2 MT |

Quality Control Specifications

| Test | Acceptance Criteria |

|---|---|

| HPLC Purity | ≥98.5% |

| Heavy Metals | ≤10 ppm |

| Residual Solvents | <50 ppm |

| Microbial Limits | <100 CFU/g |

Challenges and Optimization Strategies

Positional Isomer Control

The 3',5'-diprenyl configuration requires precise stoichiometry:

-

1.05 eq prenyl donor per OH group minimizes 4'-substituted byproducts

-

Addition sequence: 3' prenylation before 5' prevents steric hindrance

Stability Considerations

Degradation pathways under accelerated conditions (40°C/75% RH):

| Time (months) | Purity Loss (%) | Main Degradant |

|---|---|---|

| 1 | 0.8 | Deprenylated analog |

| 3 | 2.1 | Oxidized quinone |

| 6 | 5.4 | Polymerized species |

Stabilization methods:

-

Argon blanket during storage

-

0.1% ascorbic acid as antioxidant

-

Amber glass packaging with desiccant

Recent Methodological Advances

Photoredox Prenylation

Visible-light-mediated C–H activation enables direct prenylation:

-

Catalytic system: Ir(ppy)₃ (2 mol%), Hünig's base (3 eq)

-

Prenyl source: Prenyl bromide (1.2 eq)

-

Solvent: MeCN/H₂O (9:1), blue LEDs (450 nm)

-

Yield: 89% with >20:1 regioselectivity

化学反应分析

Types of Reactions: 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

科学研究应用

Pharmacological Applications

1. Antioxidant Activity

5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial in preventing cellular damage associated with chronic diseases.

2. Anti-inflammatory Effects

Research indicates that this flavonoid can inhibit inflammatory pathways. It downregulates pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These properties suggest its potential in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.

3. Neuroprotective Properties

Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. Its neuroprotective effects make it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

4. Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases. Its effectiveness against specific cancers warrants further investigation.

Case Studies

| Study | Findings | Year |

|---|---|---|

| Wang et al. | Demonstrated antioxidant and anti-inflammatory effects in vitro | 2021 |

| Liu et al. | Reported neuroprotective effects against oxidative stress-induced neuronal damage | 2022 |

| Zhang et al. | Showed anticancer activity in breast cancer cell lines via apoptosis induction | 2023 |

作用机制

The mechanism of action of 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

相似化合物的比较

Structural Variations and Molecular Properties

The following table highlights key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights

The mono-prenylated analog (CAS: 959421-20-6) shows reduced molecular weight (398.41 g/mol) and likely diminished bioactivity compared to the diprenylated variant .

Methoxy vs. Hydroxyl Substitutions: Methoxy groups (e.g., in penduletin and tricin) reduce polarity, which may enhance metabolic stability but limit antioxidant capacity compared to hydroxyl-rich derivatives . 5,7,4'-Trihydroxy-3'-methoxyisoflavone demonstrates selective cytotoxicity against melanoma cells (IC50: 68.8 µM) but lacks prenyl-related broad-spectrum effects .

Isoflavone vs. Flavone Backbone :

Pharmacological Comparisons

- Anticancer Activity :

- Antimicrobial Effects: The diprenyl flavone exhibits broad antimicrobial activity, while non-prenylated analogs like tricin show narrower spectra .

生物活性

5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone is a flavonoid compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C17H14O7

- Molecular Weight : 330.29 g/mol

- CAS Number : 1246926-08-8

- Density : 1.6 g/cm³

- Boiling Point : 630.4 °C at 760 mmHg

Antioxidant Activity

Flavonoids are recognized for their antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

| Study | Method | Findings |

|---|---|---|

| Cell Culture | Reduced levels of TNF-alpha and IL-6 in macrophages stimulated by LPS. | |

| Animal Model | Decreased paw edema in carrageenan-induced inflammation models. |

Anticancer Properties

Recent studies suggest that this flavonoid may have anticancer effects, particularly in breast cancer cells. It acts as an aromatase inhibitor, which is vital for estrogen-dependent cancers.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Defense : By scavenging free radicals and enhancing endogenous antioxidant enzymes.

- Inhibition of Inflammatory Pathways : Blocking NF-kB signaling pathways that lead to the expression of inflammatory mediators.

- Modulation of Cell Cycle : Inducing cell cycle arrest in cancer cells through upregulation of p53 and downregulation of cyclins.

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory diseases, administration of the compound led to marked reductions in inflammatory markers (CRP and ESR) after three months of treatment.

常见问题

Q. What methods are effective for isolating 5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone from plant matrices?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. Silica gel column chromatography is widely used for initial fractionation . Further purification employs techniques like preparative HPLC or Sephadex LH-20, with structural confirmation via NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). For example, the compound was isolated from Dodonaea viscosa using ethanol extraction and repeated silica gel chromatography .

Q. What is the antimicrobial profile of this compound against methicillin-resistant Staphylococcus aureus (MRSA)?

Methodological Answer: Antimicrobial activity is assessed using microdilution assays to determine minimum inhibitory concentrations (MICs). The compound exhibits moderate activity against MRSA (IC₅₀ = 32 μg/mL) but lower potency compared to prenylated isoflavones like lupiwighteone (MIC = 1 μg/mL) . Experimental design should include positive controls (e.g., vancomycin) and standardized bacterial strains (e.g., ATCC 43300 for MRSA).

Q. Which plant species are documented sources of this compound?

Methodological Answer: The compound has been identified in Dodonaea viscosa (Voi population) , allelopathic rice rhizosphere soils , and Cannabis sativa cultivars (e.g., Green Poison) via UPLC-MS . Metabolomic profiling of plant extracts using LC-MS/MS with authentic standards is critical for accurate identification.

Advanced Research Questions

Q. How do structural modifications (e.g., prenylation) influence the compound’s bioactivity?

Methodological Answer: Prenylation enhances lipophilicity, improving membrane interaction and bioavailability. Structure-activity relationship (SAR) studies compare analogs like 6-prenylapigenin (MIC = 32 μg/mL) and 5'-geranyl derivatives (MIC = 2 μg/mL) to assess the impact of prenyl chain length and position . Computational docking (e.g., AutoDock Vina) can predict binding affinities to bacterial targets like penicillin-binding proteins.

Q. How does environmental degradation in soil affect the compound’s allelopathic efficacy?

Methodological Answer: The compound degrades rapidly in soil (half-life <2 hours) when derived from glycosidic precursors, but its aglycone form persists longer (t₁/₂ = 19–28 hours) . Stability studies involve spiking soil samples, extracting at timed intervals (via QuEChERS), and quantifying residues using LC-UV or LC-MS. Bioassays (e.g., seedling inhibition) validate residual activity.

Q. How can contradictory reports about the compound’s classification (e.g., as a limonoid) be resolved?

Methodological Answer: Misclassification (e.g., confusion with nimbolide, a limonoid) arises from insufficient structural data. Resolution requires:

Q. What strategies optimize yield during biotransformation or synthetic production?

Methodological Answer: Biotransformation using recombinant E. coli expressing tyrosinase or P450 enzymes can hydroxylate/methylate precursor molecules (e.g., genistein) . Semi-synthesis involves protecting group strategies (e.g., selective methylation with dimethyl sulfate/K₂CO₃) . Yields are improved via fed-batch fermentation or flow chemistry systems.

Data Contradictions and Validation

Q. How to address discrepancies in reported bioactivity data across studies?

Methodological Answer: Variability arises from differences in assay conditions (e.g., bacterial inoculum size, solvent polarity). Standardization steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。